4-chloro-N-[(3,4-difluorophenyl)carbamoyl]benzamide
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Overview
Description
N-(4-chlorobenzoyl)-N’-(3,4-difluorophenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a 4-chlorobenzoyl group and a 3,4-difluorophenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzoyl)-N’-(3,4-difluorophenyl)urea typically involves the reaction of 4-chlorobenzoyl chloride with 3,4-difluoroaniline in the presence of a base, such as triethylamine, to form the corresponding amide. This intermediate is then treated with an isocyanate, such as phenyl isocyanate, to yield the final urea derivative. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and are carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of N-(4-chlorobenzoyl)-N’-(3,4-difluorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzoyl)-N’-(3,4-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of new urea derivatives with different substituents.
Scientific Research Applications
N-(4-chlorobenzoyl)-N’-(3,4-difluorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzoyl)-N’-(3,4-difluorophenyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-chlorobenzoyl)-N’-(3,4-difluorophenyl)urea can be compared with other similar compounds, such as:
N-(4-chlorobenzoyl)-N’-(4-fluorophenyl)urea: Similar structure but with a single fluorine atom, which may result in different chemical and biological properties.
N-(4-chlorobenzoyl)-N’-(3,5-difluorophenyl)urea: Similar structure with fluorine atoms at different positions, potentially affecting its reactivity and applications.
N-(4-chlorobenzoyl)-N’-(3,4-dichlorophenyl)urea: Contains chlorine atoms instead of fluorine, which can influence its chemical behavior and biological activity.
The uniqueness of N-(4-chlorobenzoyl)-N’-(3,4-difluorophenyl)urea lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H9ClF2N2O2 |
---|---|
Molecular Weight |
310.68 g/mol |
IUPAC Name |
4-chloro-N-[(3,4-difluorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H9ClF2N2O2/c15-9-3-1-8(2-4-9)13(20)19-14(21)18-10-5-6-11(16)12(17)7-10/h1-7H,(H2,18,19,20,21) |
InChI Key |
LSRXYCOLZQKRAR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC2=CC(=C(C=C2)F)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC2=CC(=C(C=C2)F)F)Cl |
Origin of Product |
United States |
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